molecular formula C4H8F3NO B12356758 3-Amino-4,4,4-trifluorobutan-2-ol CAS No. 1391251-53-8

3-Amino-4,4,4-trifluorobutan-2-ol

Cat. No.: B12356758
CAS No.: 1391251-53-8
M. Wt: 143.11 g/mol
InChI Key: MAINWOGXJHYRLE-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluorobutan-2-ol is a fluorinated organic compound with the molecular formula C4H8F3NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a butane backbone, with three fluorine atoms attached to the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4,4-trifluorobutan-2-ol typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. The process includes the formation of a Ni(II) complex with the glycine Schiff base, followed by alkylation and subsequent disassembly to reclaim the chiral auxiliary and obtain the target compound .

Industrial Production Methods: Large-scale production methods for this compound often employ recyclable chiral auxiliaries to ensure high yield and purity. The process is designed to be efficient and reproducible, allowing for the preparation of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,4,4-trifluorobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions include fluorinated ketones, amines, and substituted butanol derivatives .

Scientific Research Applications

3-Amino-4,4,4-trifluorobutan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4,4,4-trifluorobutan-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s metabolic stability and bioactivity. It can mimic the structure of natural amino acids, allowing it to interact with protein receptors and enzymes, thereby influencing biological processes .

Comparison with Similar Compounds

  • 2-Amino-4,4,4-trifluorobutanoic acid
  • 3-Amino-4,4,4-trifluorobutan-2-one
  • 4-Amino-3,3,3-trifluorobutan-2-ol

Comparison: 3-Amino-4,4,4-trifluorobutan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

1391251-53-8

Molecular Formula

C4H8F3NO

Molecular Weight

143.11 g/mol

IUPAC Name

3-amino-4,4,4-trifluorobutan-2-ol

InChI

InChI=1S/C4H8F3NO/c1-2(9)3(8)4(5,6)7/h2-3,9H,8H2,1H3

InChI Key

MAINWOGXJHYRLE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(F)(F)F)N)O

Origin of Product

United States

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